molecular formula C18H18N2O B11847551 N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine CAS No. 89721-23-3

N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine

Cat. No.: B11847551
CAS No.: 89721-23-3
M. Wt: 278.3 g/mol
InChI Key: VMLXALRARBKDPX-UHFFFAOYSA-N
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Description

N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is a chemical compound with the molecular formula C18H19NO. It is known for its unique structure, which includes an isoquinoline moiety linked to an ethanamine group through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine typically involves the following steps:

    Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative. This can be achieved through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.

    Ether Formation: The isoquinoline derivative is then reacted with an appropriate alkylating agent to form the ether linkage. This step often employs conditions such as the use of a base (e.g., sodium hydride) and an alkyl halide.

    N-Methylation: The final step involves the methylation of the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The isoquinoline moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine: Unique due to its specific ether linkage and isoquinoline structure.

    N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)propylamine: Similar structure but with a propylamine group instead of ethanamine.

    N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)butylamine: Similar structure but with a butylamine group instead of ethanamine.

Uniqueness

This compound stands out due to its specific ether linkage and the presence of the isoquinoline moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

CAS No.

89721-23-3

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N-methyl-2-(1-phenylisoquinolin-3-yl)oxyethanamine

InChI

InChI=1S/C18H18N2O/c1-19-11-12-21-17-13-15-9-5-6-10-16(15)18(20-17)14-7-3-2-4-8-14/h2-10,13,19H,11-12H2,1H3

InChI Key

VMLXALRARBKDPX-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

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